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Compound of Interest

Compound Name:
1,6-dimethyl-1H-pyrazolo[3,4-

b]pyrazin-3-amine

Cat. No.: B12507687

Get Quote

Executive Summary
Pyrazolo[3,4-b]pyrazin-3-amine (CAS: 81411-64-5) represents a critical scaffold in medicinal

chemistry, particularly as a pharmacophore for ATP-competitive kinase inhibitors (e.g., JAK,

GSK-3, and CDK inhibitors). Its fused 5,6-membered bicyclic system, containing four nitrogen

atoms and an exocyclic amine, presents a unique mass spectrometric fingerprint characterized

by high nitrogen content and specific ring-opening propensities.

This guide provides a technical analysis of its fragmentation patterns under Electrospray

Ionization (ESI) and Electron Impact (EI), comparing it against its structural isomer

Pyrazolo[1,5-a]pyrazine-3-amine to assist researchers in structural validation and impurity

profiling.
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Feature Specification

Chemical Formula C₅H₅N₅

Monoisotopic Mass 135.0545 Da

[M+H]⁺ Precursor m/z 136.0618

Ring System
Fused Pyrazole (5-membered) + Pyrazine (6-

membered)

Preferred Ionization
ESI(+) due to basic bridgehead nitrogens and

exocyclic amine

Key Neutral Losses NH₃ (17 Da), HCN (27 Da), N₂ (28 Da)

Fragmentation Mechanism Analysis
The fragmentation of pyrazolo[3,4-b]pyrazin-3-amine is driven by the stability of the aromatic

core and the lability of the exocyclic amine. Under Collision-Induced Dissociation (CID), the

molecule follows two primary distinct pathways:

Pathway A: Exocyclic Deamination (Dominant)
The protonated molecular ion [M+H]⁺ (m/z 136) initially undergoes a loss of ammonia (NH₃).

This is facilitated by proton transfer from the pyrazole ring to the exocyclic amine, a common

behavior in 3-aminopyrazoles.

Transition: m/z 136 → m/z 119 (Loss of 17 Da)

Mechanism: Heterolytic cleavage of the C-N bond.

Pathway B: Pyrazine Ring Unzipping (Diagnostic)
Following deamination or direct fragmentation, the pyrazine ring typically undergoes Retro-

Diels-Alder (RDA) type cleavages or sequential losses of Hydrogen Cyanide (HCN). The high

nitrogen density makes the loss of HCN (27 Da) a statistically favored event over acetylene

(C₂H₂) loss.

Transition: m/z 119 → m/z 92 (Loss of HCN)
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Secondary: m/z 136 → m/z 109 (Loss of HCN from parent)

Visualization of Fragmentation Pathways[1][2][3]
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Figure 1: Predicted ESI-MS/MS fragmentation tree for pyrazolo[3,4-b]pyrazin-3-amine showing

sequential neutral losses.

Comparative Analysis: Isomer Differentiation
Distinguishing the [3,4-b] isomer from the [1,5-a] isomer is a common analytical challenge. The

connectivity of the nitrogen atoms dictates the fragmentation energy and specific ion ratios.
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Parameter
Pyrazolo[3,4-b]pyrazin-3-
amine (Target)

Pyrazolo[1,5-a]pyrazin-3-
amine (Isomer)

Structure
N-N bond is part of the 5-

membered ring only.

Bridgehead Nitrogen is shared

(N-N bond at fusion).

Stability
Higher stability; requires higher

Collision Energy (CE).

Lower stability; N-N

bridgehead bond is labile.

Primary Loss
-NH₃ (17 Da) dominates low

energy spectra.

-N₂ (28 Da) or -HCN often

competes with deamination.

Diagnostic Ion m/z 119 (Deaminated core).
m/z 108 (Loss of N₂ from

bridgehead).

RDA Behavior
Pyrazine ring cleavage yields

HCN losses.

Pyrimidine-like cleavage yields

C₂H₂N fragments.

Key Differentiator: The [3,4-b] scaffold typically retains the N-N bond longer than the [1,5-a]

isomer, where the bridgehead nitrogen facilitates rapid ring opening or loss of N₂.

Experimental Protocol: LC-MS/MS Characterization
To replicate these results or validate the compound in a biological matrix, follow this

standardized protocol.

Phase 1: Sample Preparation
Stock Solution: Dissolve 1 mg of pyrazolo[3,4-b]pyrazin-3-amine in 1 mL DMSO (1 mg/mL).

Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Note: Formic acid is crucial to ensure protonation of the exocyclic amine for ESI(+).

Phase 2: Mass Spectrometry Parameters (Orbitrap/Q-
TOF)

Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[1]
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Spray Voltage: 3.5 kV.

Capillary Temperature: 300°C.

Sheath Gas: 35 arb units; Aux Gas: 10 arb units.

Mass Range: m/z 50 – 200.

Phase 3: MS/MS Acquisition
Isolation Window: 1.0 Da.

Collision Energy (CE): Stepped NCE (Normalized Collision Energy) at 20, 35, 50%.

Reasoning: Low energy (20%) confirms the parent [M+H]⁺. Medium energy (35%)

exposes the -NH₃ transition. High energy (50%) forces the ring-opening RDA fragments.

Phase 4: Data Interpretation Workflow
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Figure 2: Decision tree for confirming scaffold identity vs. isomeric impurities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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